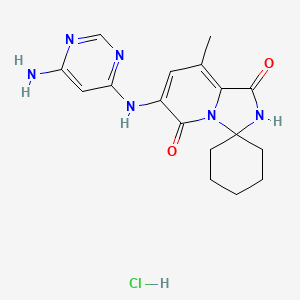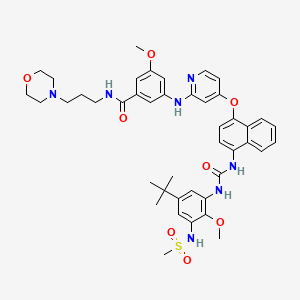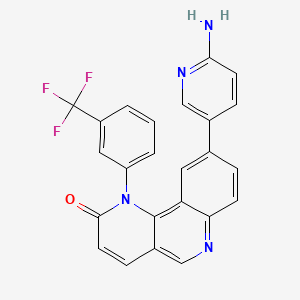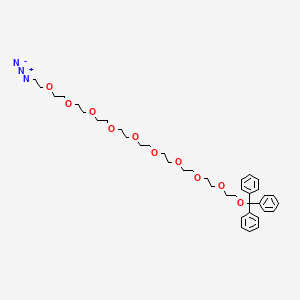
Trityl-PEG10-Azide
Übersicht
Beschreibung
Trityl-PEG10-Azide is a PEG derivative containing an azide group and a trityl protected ester . The trityl group can be removed under acid conditions or hydrogenolysis . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of Trityl-PEG10-Azide involves the use of a PEG derivative containing an azide group and a trityl protected ester . The trityl group can be removed under acid conditions or hydrogenolysis .Molecular Structure Analysis
Trityl-PEG10-Azide has a molecular weight of 481.6 g/mol . Its molecular formula is C21H43N3O9 . It contains a total of 109 bonds, including 54 non-H bonds, 20 multiple bonds, 34 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 positively charged N, and 10 ether(s) (aliphatic) .Chemical Reactions Analysis
Trityl-PEG10-Azide is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Wissenschaftliche Forschungsanwendungen
Cancer Research and Gene Expression :
- PEG10 (Paternally Expressed Gene 10) has been found to be highly expressed in hepatocellular carcinomas. Its expression is absent in normal liver cells, suggesting its potential role in oncogenic activity. Inhibiting PEG10 activity could be a novel approach for treating hepatocellular carcinomas (Okabe et al., 2003).
- PEG10 was also identified as having an elevated level of expression in the majority of hepatocellular carcinoma samples and was induced during the G2/M phase of regenerating mouse liver, indicating its role in liver regeneration or carcinogenesis (Tsou et al., 2003).
Biomedical Applications and Drug Delivery :
- The use of triazolium cetyl-PEG10 sulfate ionic liquid for enhancing the activity and stability of enzymes like Burkholderia cepacia lipase was demonstrated, showcasing its potential in biochemical applications (Nishihara et al., 2017).
Material Science and Fabrication :
- Amphiphilic triblock azide copolymers containing PEG were used to fabricate superhydrophobic cotton fabric, transforming its properties from hydrophilicity to superhydrophobicity. This demonstrates the use of PEG azides in material surface modification (Li et al., 2010).
Molecular Biology and Protein Synthesis :
- The role of PEG10 in embryonic development was explored, revealing that it contains two overlapping reading frames essential for its function. This indicates its importance in mammalian developmental processes (Clark et al., 2007).
Pharmacology and Therapeutics :
- Synthesis and characterization of PEGylated TAM (trityl) radicals demonstrated improved stability and biocompatibility, suggesting applications in EPR spectroscopy and imaging for medical diagnostics and research (Liu et al., 2017).
Gene Silencing and Cellular Functions :
- PEG10's role in cancer cell proliferation and migration was established, indicating its involvement in tumor progression. This could provide insights into new therapeutic targets for various cancers (Li et al., 2006).
Zukünftige Richtungen
Trityl-PEG10-Azide has potential applications in overcoming CDK4/6 inhibitor resistance in breast cancer . High PEG10 expression was significantly associated with a shorter recurrence-free survival (RFS) based on public mRNA expression data . In pre-CDK4/6 inhibitor treatment tissues, PEG10 positivity by IHC also showed a trend toward a shorter progression-free survival (PFS) with CDK4/6 inhibitor . These results support the clinical relevance of PEG10 as a therapeutic target .
Eigenschaften
IUPAC Name |
[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H55N3O10/c40-42-41-16-17-43-18-19-44-20-21-45-22-23-46-24-25-47-26-27-48-28-29-49-30-31-50-32-33-51-34-35-52-39(36-10-4-1-5-11-36,37-12-6-2-7-13-37)38-14-8-3-9-15-38/h1-15H,16-35H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGESYAKTEQEZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H55N3O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trityl-PEG10-Azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate](/img/structure/B611404.png)
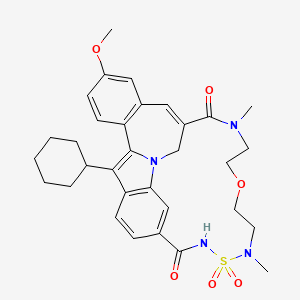
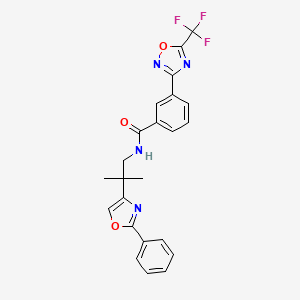
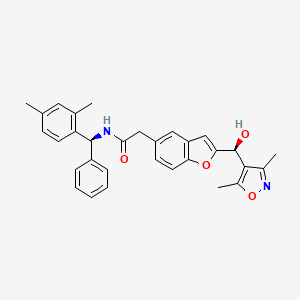
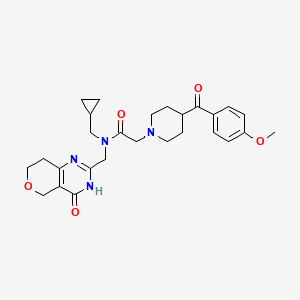
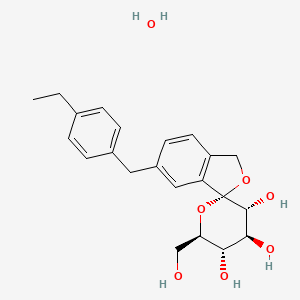
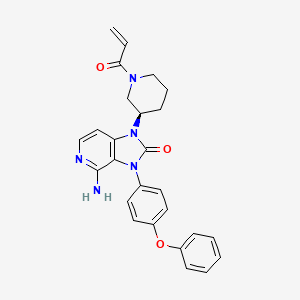
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B611417.png)
